![molecular formula C22H23N3O5 B2662251 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate CAS No. 1351642-72-2](/img/structure/B2662251.png)
3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain an oxazolone ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen . Oxazolones play a significant role in the fields of organic synthesis and drug development .
Synthesis Analysis
The synthesis of oxazol-2(3H)-one derivatives often requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . A catalyst-free synthesis method has been reported, using readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Scientific Research Applications
Antimycobacterial Agents
A study by Pedgaonkar et al. (2014) focused on designing derivatives based on 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to inhibit Mycobacterium tuberculosis InhA, an enzyme critical for the pathogen's survival. One derivative exhibited promising activity against both drug-sensitive and -resistant strains without cytotoxicity, highlighting the potential for developing new antimycobacterial agents (Pedgaonkar et al., 2014).
Heterocyclic Synthesis
Research by Raslan and Khalil (2003) explored synthesizing heterocyclic compounds containing bridgehead nitrogen atoms, revealing methods for creating various derivatives with potential pharmaceutical applications. This work underscores the versatility of 2-oxobenzo[d]oxazol derivatives in synthesizing complex heterocyclic structures (Raslan & Khalil, 2003).
Antimicrobial Activity
Al-Sultani and Al-lami (2021) investigated new aza-beta lactam and 1,2,3, 4-tetrazole derivatives from 2aminobenzothiazole for their antimicrobial properties. The compounds showed varying degrees of antibacterial activity, indicating the potential for developing new antimicrobial agents from this chemical framework (Al-Sultani & Al-lami, 2021).
Synthesis and Evaluation of Novel Compounds
Shakya et al. (2016) synthesized a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, evaluating their anticonvulsant activity. Some compounds showed promising activity comparable to phenytoin, indicating potential for further development as anticonvulsant agents (Shakya et al., 2016).
Anticancer and Antioxidant Activities
Al-Fayez et al. (2022) synthesized N-substituted saccharins and evaluated them for anti-inflammatory, antioxidant, and anticancer activities. Some compounds exhibited excellent activities, highlighting the chemical's utility in developing potential therapeutic agents (Al-Fayez et al., 2022).
properties
IUPAC Name |
[3-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c26-20(14-25-18-11-4-5-12-19(18)30-22(25)28)23-16-9-6-10-17(13-16)29-21(27)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUCYSVTNBELHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)
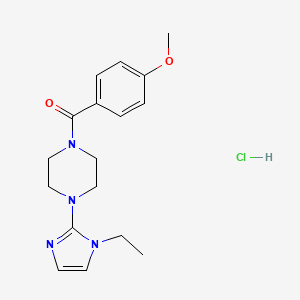
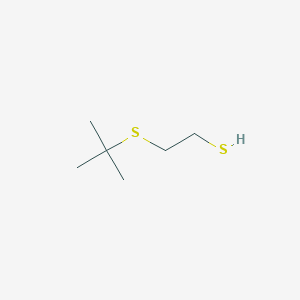
![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)
![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)
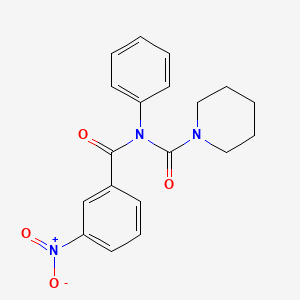
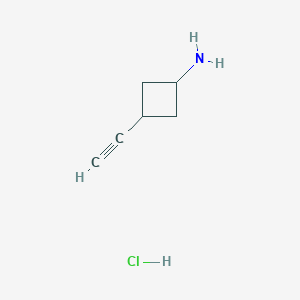
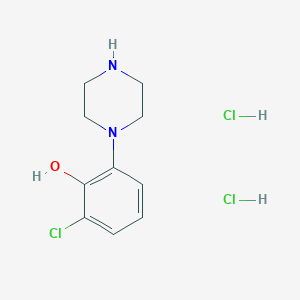
![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)
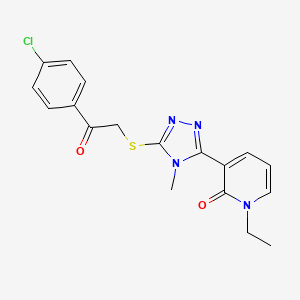
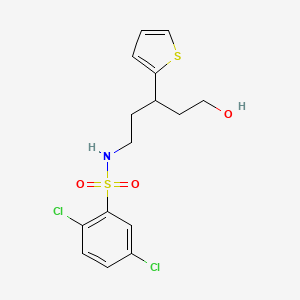
![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)